molecular formula C11H24Cl2N2O B1447161 [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride CAS No. 1803590-80-8

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride

Cat. No.: B1447161
CAS No.: 1803590-80-8
M. Wt: 271.22 g/mol
InChI Key: NTXUBBANDKFOSJ-UHFFFAOYSA-N
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Description

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C11H22N2O2HCl It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the hydrogenation of piperidine derivatives, followed by cyclization and functionalization reactions . The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride is unique due to its specific substitution pattern and the presence of both piperidine rings and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride is a synthetic compound derived from piperidine, a six-membered heterocyclic amine. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2·2HCl. The compound contains two piperidine rings, which are known for their versatility in drug design due to their ability to mimic natural compounds and interact with biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction pathways and metabolic reactions. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuropharmacological pathways.

1. Anticancer Activity

Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. In vitro assays have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .

Cell Line IC50 (µg/mL) Effect
FaDu15.5Cytotoxicity observed
HePG-221.19Significant inhibition
MCF-730.91Moderate inhibition

2. Neuroprotective Effects

The compound also shows promise in neuropharmacology, particularly in the context of Alzheimer's disease. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmitter degradation. By inhibiting these enzymes, the compound may enhance cholinergic transmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .

3. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of piperidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit NLRP3 inflammasome activation in macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have illustrated the biological activity of piperidine derivatives:

  • Cancer Treatment : A study involving a series of piperidine derivatives demonstrated that modifications to the piperidine structure enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics like bleomycin .
  • Neuroprotection : In a model of Alzheimer's disease, derivatives were shown to improve cognitive function in animal models by reducing amyloid-beta aggregation and enhancing cholinergic signaling .

Properties

IUPAC Name

(1-piperidin-3-ylpiperidin-4-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXUBBANDKFOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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